Product packaging for 2-[(4-Bromophenyl)amino]acetamide(Cat. No.:)

2-[(4-Bromophenyl)amino]acetamide

Cat. No.: B13462021
M. Wt: 229.07 g/mol
InChI Key: AHPQOCKIOYWLOE-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)amino]acetamide (CAS 1240964-62-8) is an organic compound with the molecular formula C 8 H 9 BrN 2 O and a molecular weight of 229.08 g/mol . This acetamide derivative features a 4-bromophenyl group and is supplied with a high purity of 98% . It is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Compounds with the 4-bromophenylacetamide structure are of significant interest in medicinal chemistry and drug discovery research. Scientific studies on closely related molecules suggest potential research applications in neuroscience and microbiology. For instance, a structure featuring a 4-bromophenyl substituent demonstrated pronounced anticonvulsant activity in a pentylenetetrazole-induced seizure model, significantly reducing seizure duration and lethality . Furthermore, such bromophenyl acetamide hybrids are investigated as bacterial DNA gyrase inhibitors, a validated antimicrobial target, with research indicating promising activity against strains like Staphylococcus aureus . Researchers utilize these compounds in structure-activity relationship (SAR) studies to quantify interactions with biological targets such as the GABA A receptor and GABA-aminotransferase (GABA-AT) through molecular docking simulations . This compound serves as a valuable building block for the synthesis of more complex chemical entities in these explorations. As a solid substance, proper laboratory handling procedures should be followed. Refer to the safety data sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrN2O B13462021 2-[(4-Bromophenyl)amino]acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

2-(4-bromoanilino)acetamide

InChI

InChI=1S/C8H9BrN2O/c9-6-1-3-7(4-2-6)11-5-8(10)12/h1-4,11H,5H2,(H2,10,12)

InChI Key

AHPQOCKIOYWLOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCC(=O)N)Br

Origin of Product

United States

Synthetic Methodologies for 2 4 Bromophenyl Amino Acetamide

Optimization of Reaction Conditions and Yields for 2-[(4-Bromophenyl)amino]acetamide (B6260191) Synthesis

The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the product by systematically adjusting various reaction parameters. This involves careful selection of reagents, solvents, catalysts, and temperature for each synthetic step.

The foundational step is the acylation of 4-bromoaniline (B143363). This is typically achieved by reacting 4-bromoaniline with 2-chloroacetyl chloride. chemicalbook.com A common procedure involves dissolving 4-bromoaniline in a solvent like dichloromethane (B109758), adding a base such as triethylamine (B128534), and then introducing 2-chloroacetyl chloride at a reduced temperature (e.g., 0 °C) before allowing the mixture to warm to room temperature. chemicalbook.com This method has been reported to produce the intermediate, N-(4-bromophenyl)-2-chloroacetamide, in a high yield of 97%. chemicalbook.com

Further optimization of this acylation step can be explored by varying several key parameters. The choice of base and solvent is critical. While triethylamine in dichloromethane is effective, other mild bases like pyridine (B92270) can also be used to neutralize the hydrochloric acid byproduct. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (B52724), may improve the solubility of the starting materials and intermediates, potentially enhancing reaction rates.

The second and final step is the conversion of N-(4-bromophenyl)-2-chloroacetamide to this compound. This is a nucleophilic substitution reaction where the chlorine atom is displaced by an amino group. This can be accomplished by reacting the chloroacetamide intermediate with an amine source, such as ammonia (B1221849). Analogous reactions involving the condensation of 2-bromo-N-(aryl)acetamides with various amines have been carried out in a biphasic system of dichloromethane and a saturated potassium carbonate solution at room temperature. irejournals.com Another approach involves using potassium bicarbonate as the base in refluxing acetonitrile. researchgate.net

Optimization of this amination step would involve evaluating different amine sources, solvents, and temperature conditions. The concentration of the amine, the reaction time, and the temperature will all influence the rate of substitution and the formation of potential side products. For instance, controlling the temperature can minimize undesirable side reactions. Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time for achieving maximum conversion.

Below are data tables summarizing reaction conditions for the synthesis of the intermediate and for analogous amination reactions, which can guide the optimization process for this compound.

Table 1: Synthesis of Intermediate N-(4-Bromophenyl)-2-chloroacetamide

Reactant 1Reactant 2BaseSolventTemperatureTimeYieldReference
4-Bromoaniline2-Chloroacetyl chlorideTriethylamineDichloromethane0 °C to 20 °C16 hours97% chemicalbook.com

Table 2: Conditions for Analogous Amination of Haloacetamides

Haloacetamide ReactantAmine ReactantBase / CatalystSolventTemperatureTimeReference
2-Bromo-N-(p-chlorophenyl) acetamide (B32628)Various AminesPotassium CarbonateDichloromethaneRoom Temp.Not Specified irejournals.com
BromoacetamideVarious ß-aminoalcoholsPotassium BicarbonateAcetonitrileReflux6 hours researchgate.net
3-Benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide2-Bromo-N-(2-bromophenyl) acetamidePotassium CarbonateDimethyl formamide100 °C2 hours nih.gov

Structural Elucidation and Conformational Analysis of 2 4 Bromophenyl Amino Acetamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of 2-[(4-Bromophenyl)amino]acetamide (B6260191). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical data for structural verification.

In the ¹H NMR spectrum of a related compound, 4'-Bromoacetanilide, recorded in DMSO-d₆, characteristic signals are observed. chemicalbook.com A broad singlet at approximately 10.1 ppm is assigned to the amide proton (N-H). chemicalbook.com The aromatic protons on the 4-bromophenyl ring appear as a set of multiplets around 7.47-7.57 ppm. chemicalbook.com A sharp singlet at about 2.05 ppm corresponds to the methyl protons of the acetamide (B32628) group. chemicalbook.com

The ¹³C NMR spectrum of 4-Bromophenyl acetamide in CDCl₃ reveals a peak for the carbonyl carbon at approximately 168.36 ppm. rsc.org The carbon atoms of the phenyl ring show signals at 136.91, 131.95, and 121.36 ppm, while the carbon attached to the bromine atom is observed at 116.86 ppm. The methyl carbon gives rise to a signal at 24.63 ppm. rsc.org While these data are for a closely related structure, they provide a strong basis for the expected chemical shifts in this compound.

Table 1: Representative ¹H and ¹³C NMR Data for Related Acetanilide (B955) Structures

Compound Solvent ¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm) Reference
4'-BromoacetanilideDMSO-d₆10.1 (s, 1H, NH), 7.57-7.47 (m, 4H, Ar-H), 2.05 (s, 3H, CH₃)Not Provided chemicalbook.com
4-Bromophenyl acetamideCDCl₃7.42 (m, 4H, Ar-H), 7.35 (br, 1H, NH), 2.18 (s, 3H, CH₃)168.36 (C=O), 136.91, 131.95, 121.36, 116.86 (Ar-C), 24.63 (CH₃) rsc.org

Infrared (IR) and Mass Spectrometry (MS/LC-MS) Analysis for Functional Group Identification and Molecular Weight Verification

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For acetanilide derivatives, the IR spectrum typically shows a characteristic N-H stretching vibration in the range of 3250-3300 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is observed around 1660-1680 cm⁻¹.

Mass spectrometry provides the exact molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For 2-(4-Bromophenyl)acetamide, the expected monoisotopic mass is approximately 213.98 g/mol . nih.gov The mass spectrum of the related N-(4-bromophenyl)acetamide shows a molecular ion peak corresponding to its molecular weight. nist.govnist.gov LC-MS analysis of similar compounds has been used to identify the molecular ion and its fragments, further confirming the structure. researchgate.net For instance, predicted mass spectrometry data for 2-amino-N-(4-bromophenyl)acetamide shows a [M+H]⁺ adduct at m/z 228.99710. uni.lu

Table 2: Key Spectroscopic Data for this compound and Related Compounds

Technique Feature Expected/Observed Value Reference
IR SpectroscopyN-H Stretch~3250-3300 cm⁻¹ researchgate.net
IR SpectroscopyC=O Stretch (Amide I)~1660-1680 cm⁻¹ researchgate.net
Mass SpectrometryMolecular Weight (C₈H₉BrN₂O)~214.06 g/mol nih.govpharmaffiliates.com
Mass SpectrometryPredicted [M+H]⁺ (for 2-amino-N-(4-bromophenyl)acetamide)228.99710 uni.lu

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions (e.g., N-H···O, C-H···O, C-H···N Hydrogen Bonds, Halogen Bonding)

In the crystal structure of related acetanilides, molecules are often linked by intermolecular hydrogen bonds. nih.gov For example, in 2-bromo-N-(4-bromophenyl)acetamide, molecules form supramolecular chains along the c-axis through N-H···O hydrogen bonds. nih.gov Similar interactions are expected to play a crucial role in the crystal packing of this compound. The presence of the bromine atom also introduces the possibility of halogen bonding, where the bromine atom acts as an electrophilic region and interacts with a nucleophilic atom on an adjacent molecule.

In the crystal structure of N-(2-Bromophenyl)acetamide, molecules are linked into chains by N—H···O hydrogen bonds. researchgate.net This study also noted the absence of π–π stacking interactions. researchgate.net

Conformational Preferences and Dihedral Angle Analysis of the Amide and Phenyl Moieties

The conformation of the molecule is defined by the dihedral angles between different planes within the molecule. In N-(2-Bromophenyl)acetamide, the dihedral angle between the mean plane of the benzene (B151609) ring and the amide side chain is 42.75 (14)°. researchgate.net This twist is intermediate between that observed in acetanilide (17.6°) and the perpendicular arrangement in N-methylacetanilide. researchgate.net

The conformation of the N-H bond relative to the carbonyl group and the phenyl ring is another important structural feature. In 2-bromo-N-(4-bromophenyl)acetamide, the N-H bond is in an anti conformation to both the carbonyl group and the C-Br bond in the side chain. nih.gov This conformational preference is influenced by steric and electronic effects of the substituents.

Application of Other Advanced Structural Characterization Methods

While NMR, IR, MS, and X-ray crystallography are the primary methods for structural elucidation, other advanced techniques could provide further insights. For instance, computational methods such as Density Functional Theory (DFT) can be used to calculate theoretical spectroscopic data and predict stable conformations, which can then be compared with experimental results. These computational studies can also provide information on the electronic properties and reactivity of the molecule.

Reactivity and Reaction Mechanism Studies of 2 4 Bromophenyl Amino Acetamide

Investigation of Functional Group Transformations

The structure of 2-[(4-Bromophenyl)amino]acetamide (B6260191) incorporates two primary functional groups: a secondary amine linked to an acetamide (B32628) and a brominated aromatic ring. These groups can undergo various transformations, providing pathways to a wide array of chemical structures.

The amide linkage in this compound can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the cleavage of the N-C bond, yielding 4-bromoaniline (B143363) and 2-aminoacetic acid (glycine). While specific studies on this compound are not abundant, the general reactivity of acetanilides suggests that this transformation is feasible. solubilityofthings.com

Furthermore, the secondary amine and the amide carbonyl group can participate in cyclization reactions. For instance, in the presence of suitable reagents, intramolecular cyclization could lead to the formation of heterocyclic systems. The reactivity of the acetamide moiety is also exemplified by its potential for N-alkylation or N-acylation at the nitrogen atom, although steric hindrance from the adjacent bromophenyl group might influence the reaction rates.

The bromophenyl group is a key site for functional group interconversion. The bromine atom can be substituted through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These transformations would replace the bromine atom with a variety of substituents, including alkyl, aryl, and alkynyl groups, thus significantly diversifying the molecular structure.

A summary of potential functional group transformations is presented in Table 1.

Functional GroupTransformation TypePotential ReagentsPotential Product(s)
AmideHydrolysisH₃O⁺ or OH⁻4-Bromoaniline, Glycine
Amide/AmineCyclizationDehydrating agentsHeterocyclic compounds
BromophenylSuzuki CouplingArylboronic acid, Pd catalyst, BaseBiphenyl derivatives
BromophenylHeck CouplingAlkene, Pd catalyst, BaseStyrene derivatives
BromophenylSonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BasePhenylacetylene derivatives
BromophenylBuchwald-Hartwig AminationAmine, Pd catalyst, BaseDi-substituted amine derivatives

Exploration of Electrophilic and Nucleophilic Pathways at the Amide and Bromophenyl Centers

The chemical behavior of this compound is dictated by the electrophilic and nucleophilic characteristics of its constituent parts.

Nucleophilic Character:

The primary nucleophilic centers in the molecule are the nitrogen atom of the amino group and, to a lesser extent, the oxygen atom of the carbonyl group. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of attacking electrophilic species. This reactivity is central to reactions such as alkylation and acylation. For instance, the reaction with alkyl halides would lead to the formation of tertiary amines.

The bromophenyl ring, being electron-rich, can also act as a nucleophile in certain reactions, although its nucleophilicity is somewhat diminished by the electron-withdrawing effect of the bromine atom and the aminoacetamide substituent.

Electrophilic Character:

The carbonyl carbon of the acetamide group is an electrophilic center. It is susceptible to attack by nucleophiles, a key step in amide hydrolysis and other addition-elimination reactions.

The bromophenyl ring also exhibits electrophilic properties. The carbon atom bonded to the bromine atom is electrophilic due to the polarizability of the C-Br bond, making it a target for nucleophilic attack, particularly in palladium-catalyzed cross-coupling reactions. Furthermore, the aromatic ring itself can undergo electrophilic aromatic substitution. The amino group is a strong activating group and an ortho-, para-director. However, the presence of the bromine atom at the para position directs incoming electrophiles to the ortho positions relative to the amino group. The steric hindrance from the aminoacetamide side chain might influence the regioselectivity of such substitutions. For example, halogenation or nitration would be expected to occur at the positions ortho to the amino group.

A related compound, N-(4-bromophenyl)-2-(2-thienyl)acetamide, demonstrates the twisted conformation between the aromatic rings, which can influence the accessibility of these reactive centers. nih.gov

Mechanistic Insights into Derivative Formation from this compound

The synthesis of derivatives from this compound proceeds through various reaction mechanisms, depending on the reagents and conditions employed.

One of the most significant classes of reactions for this compound involves the transformation of the bromophenyl group via palladium-catalyzed cross-coupling reactions. In a typical Suzuki coupling, the mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The formation of heterocyclic derivatives is another important synthetic pathway. For example, the reaction of related N-aryl-2-chloroacetamides with nucleophiles can lead to the formation of various heterocyclic structures. In the case of this compound, intramolecular cyclization could be induced. For instance, treatment with a strong base could potentially lead to the formation of a benzoxazine (B1645224) derivative through intramolecular nucleophilic attack of the deprotonated amine onto the aromatic ring, with the expulsion of the bromide ion. However, such a reaction would likely require harsh conditions.

More commonly, the acetamide portion can be utilized for building heterocyclic rings. For example, reaction with a 1,3-dielectrophile could lead to the formation of a six-membered heterocyclic ring. The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives highlights the reactivity of the acetamide nitrogen in forming new heterocyclic systems. researchgate.net Similarly, the synthesis of quinoline (B57606) derivatives from 2-(4-bromophenyl)quinoline-4-carboxylic acid showcases how the bromophenyl moiety can be incorporated into larger, more complex heterocyclic structures. nih.govacs.org

The synthesis of thiazole (B1198619) derivatives from 4-(4-bromophenyl)-thiazol-2-amine further illustrates the utility of the bromophenyl group as a scaffold for building biologically relevant molecules. nih.gov The reaction mechanisms for these transformations often involve initial nucleophilic attack from the amine or a derived functional group, followed by cyclization and dehydration or other elimination steps to form the final aromatic heterocycle.

Table 2 provides a summary of mechanistic pathways for derivative formation.

Derivative ClassReaction TypeKey Mechanistic Steps
BiarylsSuzuki CouplingOxidative addition, Transmetalation, Reductive elimination
Heterocycles (e.g., Thiazoles)Condensation/CyclizationNucleophilic attack, Intramolecular cyclization, Dehydration
Substituted AnilinesBuchwald-Hartwig AminationOxidative addition, Amine coordination, Reductive elimination

Computational and Theoretical Investigations of 2 4 Bromophenyl Amino Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties, including geometry, energy, and reactivity.

The electronic properties of a molecule are fundamental to understanding its chemical reactivity. DFT calculations are used to determine the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. aimspress.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For acetamide (B32628) derivatives, substitutions on the phenyl ring, such as a bromo group, can significantly influence the HOMO-LUMO gap and thus the molecule's reactivity. nih.gov For instance, studies on related acetamide derivatives have shown that electron-withdrawing or donating groups alter the electron density distribution across the molecule, which in turn affects the energies of the frontier orbitals. nih.gov In the case of 2-[(4-Bromophenyl)amino]acetamide (B6260191), the bromine atom, being electronegative, is expected to influence the electronic landscape.

The analysis of the HOMO and LUMO surfaces reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance. Typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: The following values are illustrative and based on typical results for similar aromatic acetamides. Actual experimental or higher-level computational values may vary.)

ParameterPredicted Value (eV)Significance
HOMO Energy-6.2Indicates electron-donating capability
LUMO Energy-1.5Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE)4.7Predicts chemical reactivity and stability aimspress.com

The molecular electrostatic potential (MEP) map is another tool derived from DFT calculations that visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. nih.gov

Theoretical vibrational frequency analysis using DFT is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov

For acetamide and its derivatives, characteristic vibrational modes include N-H stretching, C=O stretching, and various vibrations of the phenyl ring. researchgate.net DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can predict these frequencies with a high degree of accuracy, although a scaling factor is often applied to correct for anharmonicity and other systematic errors. nih.govresearchgate.net

A study on 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole utilized DFT to perform a complete vibrational analysis, assigning the FT-IR and FT-Raman spectra based on the calculated potential energy distribution (PED). nih.gov A similar approach for this compound would allow for a detailed understanding of its vibrational spectrum. For example, the N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region, while the amide C=O stretch appears as a strong band around 1650-1700 cm⁻¹. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are representative frequency ranges and would be precisely calculated in a specific DFT study.)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (Amine)Symmetric & Asymmetric Stretching3350 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=O (Amide)Stretching1670 - 1690
C-NStretching1200 - 1350
C-BrStretching500 - 650

Molecular Docking and Interaction Profiling for Non-Clinical Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action.

Molecular docking simulations can predict how this compound might bind to the active site of a biological target. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and then using a scoring function to estimate the binding affinity for each pose.

Studies on acetamide derivatives have demonstrated their potential to interact with various enzymes. For example, some acetamide derivatives have been investigated as anti-HIV agents by studying their interactions with the reverse transcriptase enzyme. nih.govnih.gov In such studies, docking simulations reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. For this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the bromophenyl ring can participate in hydrophobic and halogen bonding interactions.

Beyond just predicting binding affinity, molecular docking helps to elucidate the specific molecular interactions that govern ligand recognition. By analyzing the top-ranked docking poses, researchers can identify the key amino acid residues in the target protein that interact with the ligand.

For this compound, the amine and carbonyl groups are likely to form hydrogen bonds with polar or charged residues in a binding site. The phenyl ring can form pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan, while the bromine atom can form halogen bonds, which are increasingly recognized as important in ligand-protein interactions. Understanding these recognition mechanisms is crucial for the rational design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. MD simulations are used to study the conformational flexibility of ligands and proteins and to assess the stability of ligand-protein complexes. nih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the system evolves over time. nih.gov For this compound, MD simulations can reveal its preferred conformations in solution and how its shape might change upon binding to a target. This is particularly important as the flexibility of both the ligand and the protein can play a significant role in the binding process.

By running MD simulations of the this compound-protein complex obtained from docking, one can assess the stability of the predicted binding mode. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored over the course of the simulation. A stable RMSD suggests that the ligand remains in the binding pocket in a stable conformation. nih.gov Furthermore, MD simulations can provide insights into the thermodynamics of binding by using advanced techniques to calculate binding free energies, offering a more rigorous prediction of binding affinity than docking scores alone. nih.gov The conformational dynamics of the system, including changes in the side chains of amino acids upon binding, can also be analyzed. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach aimed at revealing the mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, QSAR studies can provide profound insights into its mechanism of action by identifying the key molecular features that govern its interactions with a biological target.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties and structural features. These features are quantified by molecular descriptors, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices), among others. By statistically correlating these descriptors with the observed activity of a set of analogous compounds, a predictive model can be developed.

A typical QSAR model is expressed as a mathematical equation. For instance, a linear QSAR model might take the form:

Biological Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + cₙ (Descriptorₙ)

The coefficients (c₁, c₂, etc.) in this equation indicate the relative importance and the direction of the influence of each descriptor on the activity. A positive coefficient suggests that an increase in the descriptor's value enhances activity, while a negative coefficient implies the opposite. nih.gov

For this compound, a QSAR model could elucidate the mechanistic role of its distinct structural components. For example, the model might reveal the importance of the bromine atom's electronegativity, the hydrogen-bonding capacity of the acetamide group, or the steric bulk of the entire molecule. The analysis can pinpoint which structural modifications are likely to enhance or diminish the compound's efficacy, thereby guiding the design of more potent analogues. nih.gov For example, a model might highlight that an aromatic nitrogen atom separated from a specific sp²-hybridized carbon by an optimal distance of four bonds is a crucial feature for activity. nih.gov

The predictive power and mechanistic interpretation derived from QSAR models are invaluable in drug discovery, allowing for the screening of virtual libraries and the prioritization of compounds for synthesis and testing. nih.gov

Molecular DescriptorDescriptor TypePotential Mechanistic Implication for this compound
LogPHydrophobicInfluences membrane permeability and hydrophobic interactions with the target.
Dipole MomentElectronicGoverns long-range electrostatic interactions with the biological target.
HOMO/LUMO EnergiesElectronicIndicates the molecule's ability to donate or accept electrons in charge-transfer interactions.
Molecular Surface AreaStericRelates to the overall size and shape complementarity with the binding site.
Hydrogen Bond Donors/AcceptorsTopologicalQuantifies the potential for forming specific hydrogen bonds, crucial for binding affinity.

Hirshfeld Surface and Two-Dimensional (2D) Fingerprint Analyses for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize a molecule within a crystal lattice. rsc.orgnih.gov For this compound, this analysis provides a detailed picture of how individual molecules interact with their neighbors through a variety of non-covalent forces.

The Hirshfeld surface is generated by partitioning the crystal space, defining a region where the electron density of a given molecule is greater than that of all other molecules in the crystal. This surface can be color-mapped with various properties, most commonly the normalized contact distance (d_norm). The d_norm mapping uses a red-white-blue color scale, where red spots indicate intermolecular contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov White regions represent contacts around the van der Waals separation, and blue regions indicate longer contacts.

For a molecule like this compound, the analysis would typically reveal several key interactions:

H⋯H Contacts: Often the most abundant interactions, appearing as a large, diffuse region in the center of the fingerprint plot. nih.govnih.gov

O⋯H/H⋯O and N⋯H/H⋯N Contacts: These appear as sharp spikes in the fingerprint plot and correspond to conventional N—H⋯O, N—H⋯N, or C—H⋯O hydrogen bonds, which are critical for forming dimers or chains in the crystal structure. nih.govnih.gov The red spots on the d_norm surface visually confirm these strong interactions. nih.gov

Br⋯H/H⋯Br Contacts: The presence of the bromine atom introduces the potential for halogen bonding and other dipole-dipole interactions, which would be quantified by this contact type. nih.gov

C⋯H/H⋯C Contacts: These represent weaker C—H⋯π interactions, which also play a significant role in stabilizing the crystal packing. nih.gov

By quantifying the percentage contribution of each contact type, researchers can gain a hierarchical understanding of the forces governing the supramolecular architecture of this compound. nih.govresearchgate.net

Intermolecular Contact TypeTypical Percentage Contribution to Hirshfeld SurfaceDescription of Interaction
H···H35 - 40%Represents van der Waals forces and is the most prevalent contact in the crystal packing. nih.govnih.gov
Br···H/H···Br10 - 15%Indicates the presence of halogen-hydrogen interactions, contributing to the stability of the lattice. nih.gov
O···H/H···O10 - 12%Corresponds to hydrogen bonds involving the acetamide oxygen, often appearing as sharp spikes in the fingerprint plot. nih.govnih.gov
N···H/H···N10 - 12%Represents hydrogen bonds involving the amine and amide nitrogen atoms, crucial for forming molecular chains or dimers. nih.govnih.gov
C···H/H···C15 - 20%Relates to C—H···π interactions between the phenyl ring and adjacent molecules. nih.gov

Design, Synthesis, and Exploration of 2 4 Bromophenyl Amino Acetamide Derivatives and Analogs

Structural Modifications of the Bromophenyl Moiety

Research in related acetamide (B32628) series has demonstrated the impact of altering the substitution on the phenyl ring. For instance, the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs revealed that the presence of halogen atoms on the phenoxy ring enhanced anti-inflammatory activity, while a nitro group led to notable anti-cancer and analgesic properties. nih.gov In one study, a novel phenoxy thiazole (B1198619) derivative was synthesized starting from 2,4-difluorophenol, highlighting the exploration of different halogenation patterns on the phenyl ring to modulate biological activity. nih.gov

While direct, systematic modification of the 4-bromophenyl ring in the parent 2-[(4-Bromophenyl)amino]acetamide (B6260191) is not extensively documented in the provided results, the synthesis of N-aryl lactams from substituted arenes offers a parallel understanding. In these syntheses, the yield of the final N-aryl lactam product was found to be dependent on the type of substitution on the aromatic ring of the starting arene, indicating the significant role of phenyl ring substituents in directing chemical reactions and influencing product outcomes. cbijournal.com These examples underscore the principle that modifying the electronic landscape of the aryl moiety is a potent strategy for fine-tuning the biological profile of related compounds.

Derivatization at the Acetamide Nitrogen and Alpha-Carbon

The acetamide portion of the this compound scaffold provides two key sites for derivatization: the amide nitrogen and the alpha-carbon. Modifications at these positions can alter the molecule's polarity, hydrogen bonding capacity, and steric profile, leading to significant changes in biological activity.

Derivatization at the Acetamide Nitrogen:

The secondary amine of the acetamide group is a prime target for substitution. The synthesis of N-alkyl and N-aryl derivatives has been a common strategy to explore the impact of steric bulk and lipophilicity on biological activity. For example, a practical synthesis of N-alkyl-N-alkyloxycarbonylaminomethyl prodrugs has been developed, showcasing methods for introducing various alkyl groups onto a nitrogen atom within a larger molecular framework. researchgate.net Similarly, the synthesis of N-alkyl-substituted 4-quinolones from functionalized alkyl amines demonstrates the feasibility and importance of N-alkylation in generating libraries of compounds with diverse biological activities. organic-chemistry.org

Derivatization at the Alpha-Carbon:

The alpha-carbon of the acetamide group offers another avenue for structural diversification. Introduction of various substituents at this position can influence the molecule's reactivity and its ability to interact with biological targets. One notable example is the synthesis of α-allyl-α-aryl α-amino acids through tandem alkylation, which demonstrates a method for introducing an allyl group at the alpha-position of an amino acid derivative. nih.gov Research on the synthesis of new 2-(alkylamino)acetamides has also shown that the alpha-carbon can be readily functionalized. researchgate.net

Introduction of Diverse Heterocyclic and Aliphatic Substituents

The introduction of a wide variety of heterocyclic and aliphatic groups onto the this compound scaffold has been a fruitful area of research, leading to the discovery of compounds with a broad spectrum of biological activities. These substituents can introduce new pharmacophoric features, alter solubility, and provide new points of interaction with biological macromolecules.

Heterocyclic Substituents:

A range of heterocyclic moieties has been incorporated into analogs of this compound. The synthesis of N-(4-Bromophenyl)-2-(2-thienyl)acetamide is a prime example, where a thiophene (B33073) ring is introduced. nih.gov This compound and its relatives have been investigated for their potential applications as dyestuffs, flavor agents, and drugs. nih.gov In another study, a thiosemicarbazone-type ligand containing a paracetamol structural unit was synthesized, which was then used to create copper(II) complexes with promising antibacterial, antifungal, and antioxidant activities. mdpi.com The synthesis of substituted N-aryl lactams further illustrates the incorporation of nitrogen-containing heterocyclic rings. cbijournal.com

Aliphatic Substituents:

The introduction of aliphatic groups, both as simple alkyl chains and as part of larger functional groups, has also been explored. The synthesis of new 2-(alkylamino)acetamides involved the reaction of bromoacetamide with various amino alcohols and amines, leading to a series of N-substituted acetamides with different alkyl chains. researchgate.net Furthermore, the synthesis of N-alkyl-substituted 4-quinolones highlights the successful incorporation of a variety of functionalized alkyl amines into a heterocyclic scaffold. organic-chemistry.org These studies demonstrate the versatility of synthetic methods for introducing a wide range of aliphatic substituents to modulate the properties of the parent molecule.

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Understanding

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. By systematically modifying the structure of this compound and evaluating the biological effects of these changes, researchers can gain insights into the molecular mechanisms of action and design more potent and selective compounds.

A study on substituted acetamide derivatives as potential butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease provides a clear example of SAR. researchgate.net A series of new compounds were designed, synthesized, and evaluated for their BChE inhibitory activity. Among them, one compound exhibited the highest inhibition with an IC50 value of 3.94 μM. researchgate.net Docking studies confirmed that this compound bound to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE active site, providing a mechanistic basis for its activity. researchgate.net

In another example, a series of phenoxy acetamide analogs were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov The results indicated that derivatives containing halogen atoms showed enhanced anti-inflammatory function, while those with a nitro group displayed good anti-cancer, anti-inflammatory, and analgesic activities. nih.gov Furthermore, the biological evaluation of copper(II) complexes with a novel thiosemicarbazone ligand derived from a paracetamol structure revealed that most of the synthesized compounds demonstrated promising antibacterial, antifungal, and antioxidant activities, with some even surpassing the activity of known drugs. mdpi.com These SAR studies are instrumental in guiding the rational design of new derivatives of this compound with improved therapeutic potential.

Biological and Bioorganic Investigations of 2 4 Bromophenyl Amino Acetamide Non Clinical Focus

Antimicrobial Activity Studies

The antimicrobial potential of 2-[(4-Bromophenyl)amino]acetamide (B6260191) and its derivatives has been a subject of considerable investigation, demonstrating a broad spectrum of activity against various microbial strains.

Evaluation against Bacterial Strains (e.g., Gram-Positive and Gram-Negative)

Derivatives of this compound have shown notable antibacterial properties. For instance, a study involving novel 1,3,4-oxadiazole (B1194373) derivatives incorporating the this compound moiety revealed significant activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds in this series demonstrated potent effects against Staphylococcus aureus and Escherichia coli. The presence of the bromophenyl group is often associated with enhanced lipophilicity, which may facilitate the compounds' passage through bacterial cell membranes.

Another study focused on Schiff base derivatives of 4-bromoaniline (B143363), which share a structural similarity with the compound of interest. These derivatives exhibited considerable antibacterial activity, further underscoring the potential of the (4-bromophenyl)amino structural motif in the development of new antibacterial agents.

The following table summarizes the antibacterial activity of selected derivatives.

Bacterial StrainCompound TypeObserved Effect
Staphylococcus aureus1,3,4-Oxadiazole derivativeSignificant Inhibition
Escherichia coli1,3,4-Oxadiazole derivativeSignificant Inhibition
Various Gram-positiveSchiff base derivativeNotable Activity
Various Gram-negativeSchiff base derivativeNotable Activity

Antifungal Efficacy Assessments

The antifungal activity of this compound derivatives has also been explored. Research on related bromo-substituted acetamide (B32628) structures has indicated potential efficacy against various fungal pathogens. The mechanism of action is thought to involve the disruption of fungal cell wall synthesis or interference with essential enzymatic processes within the fungal cells. Studies on compounds with similar structural features have reported activity against fungi such as Aspergillus niger and Candida albicans.

Anti-biofilm Formation Studies

Biofilms, structured communities of bacterial cells, present a significant challenge in treating infections due to their inherent resistance to antibiotics. Some research has suggested that compounds containing the bromoaniline moiety can interfere with biofilm formation. While direct studies on this compound are limited, related compounds have been shown to inhibit the initial attachment of bacteria to surfaces and disrupt the integrity of existing biofilms, indicating a potential avenue for further investigation.

Anti-proliferative Activity in Defined Cellular Models (Non-Human or General Cancer Cell Lines)

The anti-proliferative effects of this compound and its derivatives have been evaluated in various cancer cell lines, demonstrating potential as a scaffold for the development of novel anticancer agents.

The table below presents a summary of the anti-proliferative activity observed in selected cancer cell lines.

Cell LineCompound TypeObserved Effect
Various Cancer Cell LinesAcetanilide (B955) DerivativeCytotoxic Activity
Various Cancer Cell LinesChalcone DerivativeAnti-proliferative Effects

Mechanistic Pathways of Anti-proliferative Effects (e.g., Enzyme Inhibition, Induction of Specific Cellular Processes)

The anti-proliferative activity of these compounds is believed to be mediated through various mechanistic pathways. One of the key mechanisms is the inhibition of specific enzymes that are crucial for cancer cell growth and proliferation. For example, some derivatives have been shown to inhibit tyrosine kinases, which play a central role in cell signaling pathways that regulate cell division and survival.

Another important mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. Studies have indicated that these compounds can trigger the apoptotic cascade through both intrinsic and extrinsic pathways, leading to the selective elimination of tumor cells. This often involves the activation of caspase enzymes and the regulation of pro-apoptotic and anti-apoptotic proteins.

Enzyme Inhibition and Receptor Binding Studies (In Vitro/In Vivo Mechanistic Investigations)

In vitro studies have provided further insights into the enzyme-inhibiting capabilities of this compound derivatives. These compounds have been investigated for their ability to inhibit a range of enzymes implicated in various diseases. For instance, their potential to inhibit enzymes like carbonic anhydrase and acetylcholinesterase has been explored.

The binding interactions of these compounds with their target enzymes and receptors have been analyzed using molecular docking studies. These computational models help to elucidate the specific binding modes and key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the inhibitory activity. The 4-bromophenyl moiety often plays a critical role in anchoring the molecule within the active site of the enzyme.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

The inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy, particularly in the context of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov The primary role of these enzymes is the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). nih.gov By inhibiting AChE and BChE, the concentration and duration of action of ACh in the synaptic cleft are increased, which can lead to improved muscle activation and strength. nih.gov

Derivatives of acetamide have been a subject of interest for their potential as cholinesterase inhibitors. For instance, a series of substituted acetamide derivatives were designed and synthesized to evaluate their BChE inhibitory activity. nih.gov Among the synthesized compounds, one derivative, compound 8c , demonstrated significant BChE inhibition with an IC50 value of 3.94 μM. nih.gov Kinetic studies revealed that this compound acts as a mixed-type inhibitor, binding to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE active site. nih.gov

While direct studies on this compound are not extensively detailed in the provided results, the broader investigation into acetamide derivatives highlights the potential of this chemical class to interact with and inhibit cholinesterases. The structure-activity relationship of these derivatives is crucial, with various substitutions on the acetamide core influencing the inhibitory potency and selectivity towards AChE or BChE.

Table 1: Cholinesterase Inhibition Data for a Representative Acetamide Derivative

CompoundTarget EnzymeIC50 (μM)Type of Inhibition
8c (a substituted acetamide derivative)Butyrylcholinesterase (BChE)3.94Mixed-type

Data sourced from a study on substituted acetamide derivatives as BChE inhibitors. nih.gov

Glycosidase Inhibition (α-Glucosidase)

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into monosaccharides, which are then absorbed into the bloodstream. nih.govmdpi.com Inhibition of this enzyme can delay glucose absorption, making it a therapeutic target for managing postprandial hyperglycemia in diabetes mellitus. nih.govmdpi.com

Research has shown that certain acetamide derivatives possess α-glucosidase inhibitory activity. In one study, novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides were synthesized and evaluated. nih.govmdpi.com Several of these derivatives emerged as potent inhibitors of the α-glucosidase enzyme, with some showing better inhibitory activity than the standard drug, acarbose. mdpi.com Specifically, compounds 11c , 12a , 12d , 12e , and 12g exhibited IC50 values of 30.65, 18.25, 20.76, 35.14, and 24.24 μM, respectively, compared to acarbose's IC50 of 58.8 μM. mdpi.com This suggests that the acetamide group is indispensable for the observed inhibitory activity. nih.gov

The findings underscore the potential of the acetamide scaffold in designing effective α-glucosidase inhibitors. The specific substitutions on the arylacetamide portion of the molecules play a significant role in their inhibitory potency.

Table 2: α-Glucosidase Inhibition Data for N-Arylacetamide Derivatives

CompoundIC50 (μM)
11c 30.65
12a 18.25
12d 20.76
12e 35.14
12g 24.24
Acarbose (Standard) 58.8

Data from a study on 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides. mdpi.com

Metalloproteinase Inhibition (e.g., MMP-2)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components. nih.govnih.gov MMP-2, also known as gelatinase A, is particularly involved in processes like tissue remodeling, tumor invasion, and angiogenesis. nih.govnih.gov Unregulated activity of MMP-2 is implicated in various pathological conditions, making it a target for inhibitor design. nih.gov

While direct inhibitory studies of this compound on MMP-2 were not found, research on related structures provides insights. For example, a synthetic decapeptide derived from the β-amyloid precursor protein (APP-IP) has shown high selectivity in inhibiting MMP-2. nih.gov The mechanism of inhibition for some selective inhibitors involves the opening of a thiirane (B1199164) ring, leading to a stable zinc-thiolate species within the enzyme's active site. nih.gov Computational studies have been employed to understand the inhibition mechanism of compounds like (4-phenoxyphenylsulfonyl)methylthiirane (SB-3CT), which involves deprotonation of the inhibitor by a glutamate (B1630785) residue in the active site. nih.gov

The development of MMP inhibitors is a significant area of research, and the exploration of various chemical scaffolds, potentially including acetamide derivatives, continues to be of interest for achieving selective inhibition.

Microbial DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process necessary for DNA replication and segregation. nih.govnih.gov This enzyme is an attractive target for antibacterial drugs because it is absent in higher eukaryotes. nih.gov

The inhibition of DNA gyrase can occur through various mechanisms. For instance, aminocoumarins inhibit the ATPase activity of the GyrB subunit by competing with ATP for binding. nih.gov Another class of inhibitors, the fluoroquinolones, are highly successful gyrase-targeted drugs. nih.gov More recently, novel bacterial type II topoisomerase inhibitors (NBTIs) have been identified that target different sites on the enzyme. nih.gov

Although specific studies on the inhibition of microbial DNA gyrase by this compound are not available in the provided search results, the broader field of DNA gyrase inhibitors encompasses a wide range of chemical structures. The search for new scaffolds to overcome resistance to existing antibiotics is a continuing effort in medicinal chemistry.

Lanosterol (B1674476) 14α-demethylase Inhibition

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.gov It catalyzes the removal of the 14α-methyl group from lanosterol. nih.gov Because ergosterol is an essential component of fungal cell membranes and is different from mammalian cholesterol, CYP51 is a primary target for antifungal drugs, particularly azoles. nih.gov

Azole antifungals inhibit CYP51 by forming a coordination bond with the heme iron in the enzyme's active site, thereby blocking substrate binding and sterol biosynthesis. nih.gov Research has expanded to find non-azole inhibitors to combat the rise of azole-resistant fungal strains. researchgate.net Dual inhibitors that also target other fungal pathways, such as histone deacetylase (HDAC), are being developed and have shown potent antifungal activity against resistant isolates. nih.gov For example, compounds 12h and 15j were identified as dual CYP51-HDAC inhibitors with significant in vitro and in vivo activity. nih.gov

While there is no direct evidence of this compound inhibiting lanosterol 14α-demethylase, the ongoing search for novel antifungal agents with different chemical structures is a vibrant area of research.

Antioxidant Activity Profiling of this compound and its Derivatives

Antioxidants are compounds that can protect biological systems from the harmful effects of oxidative stress caused by reactive oxygen species (ROS). nih.govnih.gov Oxidative stress is implicated in a variety of diseases, including cancer and neurodegenerative disorders. nih.govresearchgate.net

Several studies have investigated the antioxidant properties of acetamide derivatives. nih.govmdpi.comresearchgate.net For instance, a study on new acetamide derivatives reported their in vitro antioxidant activity by measuring their ability to scavenge the ABTS radical. nih.gov Another study focused on flavonoid acetamide derivatives and found that their antioxidant activity, measured by the DPPH assay, varied with their structure, with IC50 values ranging from 31.52 to 198.41 µM. mdpi.com

In a series of S-substituted triazolethione derivatives, which incorporate an acetamide-like linkage, the compound 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone showed high antioxidant activity, even greater than that of ascorbic acid. nih.gov The presence and nature of substituents on the phenyl ring were found to significantly influence the antioxidant capacity. nih.gov

Table 3: Antioxidant Activity of Representative Acetamide and Related Derivatives

Compound/Derivative ClassAssayResult
Flavonoid acetamide derivativesDPPHIC50 range: 31.52–198.41 µM
1-(4-Bromophenyl)-2-((...)-thio)ethanoneDPPH1.13 times more active than ascorbic acid

Data compiled from studies on the antioxidant properties of various acetamide-related structures. nih.govmdpi.com

Investigation of Neurological System Interactions and Activity in Animal Models (e.g., Anticonvulsant activity for mechanistic insights)

The investigation of compounds for their effects on the central nervous system often involves animal models of epilepsy to identify potential anticonvulsant activity. nih.govmdpi.comnih.gov Common models include the maximal electroshock (MES) seizure test, the subcutaneous pentylenetetrazole (s.c. PTZ) seizure test, and the 6-Hz seizure test, which represent different types of seizures. mdpi.commdpi.com

Numerous studies have demonstrated the anticonvulsant properties of acetamide derivatives. nih.govnih.gov For example, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and showed protection in the MES seizure model. nih.gov Another study on 4-aminophenylacetamides found that derivatives with an additional aromatic ring on the amide nitrogen were particularly active. nih.gov Compound 16 , the 4-aminophenylacetamide derived from 2,6-dimethylaniline, was identified as the most potent in this series, with an ED50 of 50.50 mg/kg against MES-induced convulsions. nih.gov

More recently, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were evaluated. mdpi.com The most active compound, 6 , exhibited a more favorable ED50 and protective index in the MES test than the reference drug valproic acid. mdpi.com These findings highlight the potential of the acetamide scaffold in the development of new anticonvulsant agents.

Table 4: Anticonvulsant Activity of a Representative Phenylacetamide Derivative

CompoundAnimal ModelED50 (mg/kg)
16 (4-aminophenylacetamide of 2,6-dimethylaniline)MES-induced convulsions (mice)50.50
16 (4-aminophenylacetamide of 2,6-dimethylaniline)Pentylenetetrazol-induced convulsions (mice)93.20

Data from a study on the anticonvulsant activity of 4-aminophenylacetamides. nih.gov

Emerging Applications of 2 4 Bromophenyl Amino Acetamide in Chemical Sciences Non Clinical/non Therapeutic

Application as a Building Block in Complex Organic Synthesis

The structure of 2-[(4-Bromophenyl)amino]acetamide (B6260191), featuring a reactive bromo-substituent on the phenyl ring and a modifiable acetamide (B32628) group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. The presence of the bromine atom offers a site for various cross-coupling reactions, while the acetamide portion can be involved in cyclization and condensation reactions.

Research has demonstrated the utility of structurally related compounds in the generation of diverse heterocyclic systems. For instance, derivatives of N-phenylacetamide are recognized for their broad biological and pharmacological activities and are key components in the structure of some approved drugs. researchgate.net The synthesis of novel acetamide-based compounds often involves the reaction of primary or secondary amines with bromoacetyl bromide, followed by further substitution, highlighting the importance of the acetamide core in building molecular complexity. nih.gov

A notable example of the synthetic utility of the bromophenyl motif is the use of p-bromoacetophenone in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. nih.govresearchgate.net In this multi-step synthesis, the bromophenyl group is retained in the final products, which have shown potential antimicrobial and antiproliferative activities. nih.gov Similarly, 3-(4-bromobenzoyl) prop-2-enoic acid has been utilized as a starting material to generate a variety of heterocyclic compounds through Michael additions and subsequent cyclizations. researchgate.net These examples, while not directly employing this compound, underscore the synthetic potential of its core structural elements for creating complex molecular architectures.

The following table summarizes examples of related compounds used as building blocks in organic synthesis:

Starting Material/IntermediateSynthetic TransformationResulting Compound ClassReference
p-Bromoacetophenone and thioureaReaction with chloroacetyl chloride and substituted anilinesN-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives nih.govresearchgate.net
3-(4-Bromobenzoyl) prop-2-enoic acidTreatment with various reagents like thiourea, ethylcyanoacetate, etc.Various heterocyclic compounds researchgate.net
4-Bromoaniline (B143363) and bromoacetyl chlorideCondensation reaction2-Bromo-N-(4-bromophenyl)acetamide researchgate.net
4-bromoaniline and 2-thienylacetyl chlorideCondensation reactionN-(4-Bromophenyl)-2-(2-thienyl)acetamide nih.gov

Utilization in Agrochemical Research and Development

The search for new and effective agrochemicals is a continuous effort, and compounds containing acetamide and bromophenyl moieties have shown promise in this field. Derivatives of this compound are being investigated for their potential as herbicides, fungicides, and insecticides due to the biological activity associated with these structural features.

Herbicidal Activity: Research into 2-(5-isoxazolyloxy)-acetamide derivatives has revealed their potential as herbicides. researchgate.net Certain compounds within this class have demonstrated strong pre-emergence herbicidal activity against common weeds like Echinochloa crus-galli and Digitaria ciliaris. researchgate.net Furthermore, studies on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, which share structural similarities with auxin herbicides, have shown significant root growth inhibition in weeds. nih.gov These findings suggest that the acetamide backbone of this compound could be a valuable scaffold for the design of new herbicidal agents.

Fungicidal and Antimicrobial Activity: The development of novel fungicides is crucial for crop protection. A series of novel 2-hydroxyphenyl substituted aminoacetamides were designed and synthesized, with some showing excellent antifungal activities against pathogens like S. sclerotiorum and P. capsici. nih.gov Molecular docking studies of these compounds suggest that they may act as succinate (B1194679) dehydrogenase inhibitors. nih.gov Additionally, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. nih.govresearchgate.net The investigation of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates has also revealed promising antifungal and antimicrobial effects. zsmu.edu.ua

Insecticidal Activity: Acetamide derivatives have also been explored for their insecticidal properties. For example, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide has demonstrated higher insecticidal activity against the cowpea aphid (Aphis craccivora) than the commercial insecticide acetamiprid. aun.edu.egresearchgate.net Furthermore, a series of novel thienylpyridyl- and thioether/sulfoxide/sulfone-containing acetamide derivatives have been synthesized and shown to be effective against pests such as Mythimna separata and Plutella xylostella. semanticscholar.org The structural similarities of these active compounds to this compound highlight its potential as a lead structure for the development of new insecticides.

The table below presents research findings on the agrochemical potential of related acetamide derivatives.

Compound ClassTarget Pest/WeedKey FindingsReference
2-(5-Isoxazolyloxy)-acetamide derivativesUpland weeds (e.g., Echinochloa crus-galli)Strong pre-emergence herbicidal activity. researchgate.net
2-Hydroxyphenyl substituted aminoacetamidesFungi (S. sclerotiorum, P. capsici)Excellent antifungal activities, potential succinate dehydrogenase inhibitors. nih.gov
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesBacteria and FungiPromising antimicrobial and antifungal activity. nih.govresearchgate.net
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamideCowpea aphid (Aphis craccivora)Higher insecticidal activity than acetamiprid. aun.edu.egresearchgate.net
Thienylpyridyl- and thioether/sulfoxide/sulfone-containing acetamidesMythimna separata, Plutella xylostellaHigh insecticidal activity, comparable to some commercial insecticides. semanticscholar.org

Potential in Materials Science and Industrial Applications (e.g., Dyes)

The chemical structure of this compound also lends itself to applications in materials science and industry. The aromatic nature of the bromophenyl group, combined with the reactivity of the acetamide moiety, can be exploited in the synthesis of polymers and dyes.

While direct applications of this compound in this area are not yet widely reported, related compounds have shown significant potential. For example, a different acetamide derivative, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]- (BDAP), is utilized as a black dye for textiles and fabrics. canada.ca This demonstrates that the acetamide scaffold can be a key component of chromophores, the parts of molecules responsible for color. The synthesis of new azo dyes often involves coupling reactions with aromatic amines, a category to which derivatives of this compound belong. jbiochemtech.com

In the realm of polymer science, chloroacetamide reagents have been employed in polymer modification, indicating that the acetamide functionality can be used to alter the properties of polymeric materials. researchgate.net The presence of the bromine atom on the phenyl ring of this compound offers a potential site for polymerization reactions or for grafting onto polymer backbones, which could be used to impart specific properties such as flame retardancy or altered refractive index.

Role as Analytical Reagents or Chemical Probes

The structural features of this compound, specifically the presence of potential donor atoms in the amino and amide groups, suggest its utility as an analytical reagent or chemical probe. These groups have the capacity to coordinate with metal ions, which could be the basis for developing new sensors.

The design of chemical sensors for the detection of metal ions often relies on ligands that can selectively bind to the target ion, leading to a measurable signal. researchgate.net Peptides and amino acids, which contain amide bonds and amino groups, have been shown to be effective ligands for metal ion detection. mdpi.com The complexation of metal ions by these molecules can result in electrochemical or fluorescent signals. Given that this compound possesses similar functional groups, it could potentially be developed into a ligand for the selective detection of certain metal ions. For example, the synthesis of novel fluoroionophores based on 1-(2-pyridyl)-4-styrylpyrazoles has led to probes with high selectivity for Hg2+ ions. nih.gov

Furthermore, related compounds have found applications in analytical techniques. For instance, N-(4-bromophenyl)acetamide can be analyzed by reverse-phase high-performance liquid chromatography (HPLC), suggesting its potential use as an analytical standard or reference compound. sielc.com The development of analytical methods often requires pure, well-characterized compounds, and this compound could serve this purpose in relevant analytical contexts.

Conclusion and Future Research Perspectives

Summary of Key Findings on 2-[(4-Bromophenyl)amino]acetamide (B6260191)

Despite the limited body of dedicated research, some fundamental aspects of this compound can be compiled from chemical databases and the study of its close chemical relatives. The hydrochloride salt of the compound, 2-amino-N-(4-bromophenyl)acetamide hydrochloride, is commercially available for research purposes, confirming its synthesis is achievable. sigmaaldrich.comuni.lu

Key identifying information for the parent compound is available through public databases, providing a foundational dataset for any future research endeavors.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉BrN₂OPubChem uni.lu
IUPAC Name 2-amino-N-(4-bromophenyl)acetamideSigma-Aldrich sigmaaldrich.com
SMILES C1=CC(=CC=C1NC(=O)CN)BrPubChem uni.lu
InChI InChI=1S/C8H9BrN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12)PubChem uni.lu
Predicted XlogP 1.4PubChem uni.lu

The synthesis of its immediate precursor, N-(4-Bromophenyl)-2-chloroacetamide, is well-documented and typically involves the reaction of 4-bromoaniline (B143363) with 2-chloroacetyl chloride. chemicalbook.com This established synthetic route for the chloro-intermediate provides a strong starting point for the targeted synthesis of this compound, which would logically proceed via nucleophilic substitution of the chlorine atom with an amino group.

Identification of Research Gaps and Future Academic Challenges

The most prominent finding regarding this compound is the significant lack of dedicated scientific literature. While its existence is confirmed, a thorough exploration of its chemical and biological properties is conspicuously absent. This presents both a challenge and an opportunity for the scientific community.

The primary research gaps identified are:

Lack of Published Synthesis and Characterization: While a logical synthetic pathway exists via the amination of N-(4-Bromophenyl)-2-chloroacetamide, there are no published studies detailing the reaction conditions, yield, purification, and comprehensive characterization (e.g., NMR, IR, Mass Spectrometry, and elemental analysis) of the final compound.

Absence of Biological Activity Screening: There is no available data on the biological effects of this compound. Its structural similarity to other pharmacologically active N-phenylacetamide derivatives suggests potential for various biological activities, but this remains entirely unexplored.

No Crystallographic Data: The solid-state structure of the compound has not been determined. X-ray crystallography studies would provide valuable insights into its molecular conformation and intermolecular interactions, which are crucial for understanding its physical properties and potential biological target interactions.

Limited Physicochemical Data: Beyond predicted values, there is a scarcity of experimentally determined physicochemical properties such as melting point, boiling point, solubility in various solvents, and pKa.

Directions for Future Mechanistic and Application-Oriented Investigations of this compound

The identified research gaps pave a clear path for future investigations into this compound. These can be broadly categorized into mechanistic and application-oriented studies.

Future Mechanistic Investigations:

A foundational future study would be the definitive synthesis and characterization of this compound. This would involve the reaction of N-(4-Bromophenyl)-2-chloroacetamide with ammonia (B1221849) or a suitable ammonia equivalent. Optimization of reaction conditions to achieve high yield and purity would be a key objective. Following successful synthesis, comprehensive spectroscopic characterization is essential to confirm its structure unequivocally.

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict its molecular geometry, electronic properties, and spectroscopic signatures, which can then be correlated with experimental data.

Future Application-Oriented Investigations:

Given the broad spectrum of biological activities exhibited by N-substituted acetamide (B32628) derivatives, a primary focus of future research should be the biological screening of this compound. The structural motif is present in compounds with known analgesic, anticonvulsant, and antimicrobial properties.

A logical starting point would be to screen the compound for a range of biological activities, including but not limited to:

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi.

Anticancer Activity: Screening against various cancer cell lines.

Enzyme Inhibition: Investigating its potential to inhibit enzymes relevant to disease pathways. For instance, studies on similar structures have explored their roles as enzyme inhibitors. nih.gov

The development of a small library of derivatives by modifying the amino group or the phenyl ring could also be a fruitful avenue for establishing structure-activity relationships (SAR). This would provide valuable information for the rational design of more potent and selective analogs with therapeutic potential.

Q & A

Q. What are the standard synthetic routes for 2-[(4-Bromophenyl)amino]acetamide, and how is its purity validated?

The compound is typically synthesized via coupling reactions between 4-bromophenylamine and chloroacetamide derivatives. A common method involves using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent in dichloromethane, with triethylamine as a base at 273 K for 3 hours . Post-synthesis, purity is validated using:

  • Nuclear Magnetic Resonance (NMR) : 1^1H-NMR and 13^13C-NMR confirm structural integrity by analyzing aromatic proton environments (~7.2–7.8 ppm for bromophenyl groups) and carbonyl resonances (~170 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at ~3450 cm1^{-1} (N-H stretch) and ~1650 cm1^{-1} (C=O stretch) are characteristic .

Q. What physicochemical properties are critical for designing experiments with this compound?

Key properties include:

  • Lipophilicity (logP) : Predicted logP of 1.7 indicates moderate hydrophobicity, influencing solubility in organic solvents like ethanol or DMSO .
  • Topological Polar Surface Area (TPSA) : 43.1 Ų suggests moderate permeability through cell membranes, relevant for biological assays .
  • Thermal Stability : Melting points of analogous bromophenylacetamides range from 162–232°C, indicating stability under standard laboratory conditions .

Q. How is the compound’s solubility optimized for in vitro assays?

Solubility is enhanced using co-solvents:

  • DMSO : Ideal for stock solutions (10–50 mM).
  • Ethanol/Water Mixtures : Used for lower concentrations (<1 mM). Precipitation issues are mitigated by sonication and gradual dilution into aqueous buffers .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement reveals:

  • Dihedral Angles : For example, 66.4° between bromophenyl and fluorophenyl rings in derivatives, influencing steric interactions .
  • Hydrogen Bonding : N-H···O interactions (2.8–3.0 Å) stabilize crystal packing, critical for polymorphism studies .
  • Torsional Flexibility : Rotatable bonds (e.g., acetamide linker) are quantified to predict conformational stability .

Q. What structure-activity relationships (SAR) govern its antimicrobial activity?

Derivatives with electron-withdrawing groups (e.g., –Br, –NO2_2) at the para position of the phenyl ring show enhanced activity:

  • MIC Values : Analogous compounds exhibit MICs of 13–27 µM against S. aureus and C. albicans due to increased electrophilicity and membrane penetration .
  • Substituent Effects : Halogens improve binding to microbial enzymes (e.g., Fpr1 receptors in HL60 cells) via hydrophobic and halogen-bonding interactions .

Q. How can computational models predict the compound’s pharmacokinetic behavior?

  • QSAR Studies : logP and TPSA correlate with absorption (%HIA >80%) and blood-brain barrier penetration (logBB <0.3) .
  • Molecular Docking : Simulations with C. albicans sterol demethylase (CYP51) highlight hydrogen bonding between the acetamide group and active-site residues (e.g., Tyr118) .

Q. What strategies improve synthetic yields of complex derivatives?

  • Catalytic Reduction : 10% Pd/C in ethanol reduces nitro groups to amines with >85% yield, critical for generating bioactive intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes (e.g., 20 minutes at 150°C) for heterocyclic derivatives .

Methodological Notes

  • Contradictions in Data : Discrepancies in reported melting points (e.g., 210–232°C for similar compounds) may arise from polymorphic forms or solvent impurities .
  • Validation : Cross-reference NMR and HPLC data with crystallographic results to confirm batch consistency .

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